Disodium (ethoxycarbonyl)phosphonate

Description

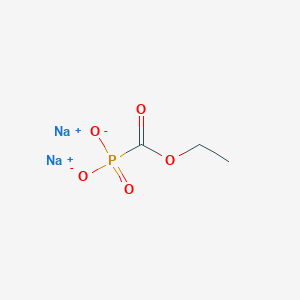

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;ethyl phosphonatoformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O5P.2Na/c1-2-8-3(4)9(5,6)7;;/h2H2,1H3,(H2,5,6,7);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRKJDWGEICRTI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)P(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Na2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70993096 | |

| Record name | Disodium (ethoxycarbonyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70993096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72305-00-1 | |

| Record name | Disodium (ethoxycarbonyl)phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072305001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium (ethoxycarbonyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70993096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DISODIUM (ETHOXYCARBONYL)PHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YFB1C22IN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the properties of Disodium (ethoxycarbonyl)phosphonate?

An In-depth Technical Guide to Disodium (ethoxycarbonyl)phosphonate

Introduction

This compound is an organophosphorus compound of significant interest to researchers in synthetic and medicinal chemistry. Primarily recognized as a key reagent and intermediate, its main application lies in the synthesis of phosphonoformic acid esters.[1] These esters are often developed as prodrugs of Foscarnet, an antiviral medication used in the treatment of herpesvirus infections.[2] This compound is also known in regulatory contexts as Foscarnet Sodium EP Impurity A.[3]

This technical guide provides a comprehensive overview of the known properties of this compound, its role in drug development, and representative synthetic protocols. The information is intended for researchers, scientists, and drug development professionals engaged in antiviral research and organophosphorus chemistry.

Chemical and Physical Properties

Chemical Identifiers

| Identifier | Value |

| CAS Number | 72305-00-1[5] |

| Molecular Formula | C₃H₅Na₂O₅P[5] |

| Molecular Weight | 198.02 g/mol [1] |

| IUPAC Name | disodium;ethoxycarbonylphosphonate |

| Synonyms | Foscarnet Sodium EP Impurity A, Disodium ethoxycarbonylphosphonate, (Ethoxycarbonyl)phosphonic acid disodium salt, Phosphinecarboxylic acid, dihydroxy-, ethyl ester, oxide, disodium salt[3][4][5] |

Physicochemical Properties

| Property | Value / Description |

| Physical Form | Solid ("Neat")[5] |

| Color | Data not available in searched literature |

| Melting Point | Data not available in searched literature |

| Boiling Point | Data not available in searched literature |

| Solubility | High water solubility is expected for a phosphonate salt[4][6] |

| Stability | Reported to be stable under various pH conditions[4] |

| Storage Temperature | -20°C[1] |

Application in Drug Development

The primary role of this compound in drug development is as a starting reagent for the synthesis of various esters of phosphonoformic acid (PFA, Foscarnet).[1][2] Foscarnet itself is a potent antiviral agent that mimics pyrophosphate and inhibits viral DNA polymerase.[2] However, its ionic nature at physiological pH can limit its cellular permeability.

To overcome this, medicinal chemists synthesize ester prodrugs of Foscarnet. These less polar derivatives can more readily cross cell membranes. Once inside the cell, they are designed to be hydrolyzed by intracellular enzymes, releasing the active Foscarnet molecule. This compound serves as a convenient building block for introducing the phosphonoformate scaffold required for these prodrugs.[2][7]

Experimental Protocols & Synthesis

While a specific, detailed experimental protocol starting directly from this compound is not available in the reviewed literature, a representative synthetic pathway can be constructed based on the well-established Michaelis-Arbuzov reaction, which is cited as the method for preparing triesters of phosphonoformic acid.[2][8] The subsequent hydrolysis of these esters yields the desired mono- and diester products.

Representative Protocol: Synthesis of Phosphonoformic Acid Esters

This protocol is a generalized representation and would require optimization for specific substrates.

-

Step 1: Triester Synthesis (via Michaelis-Arbuzov type reaction)

-

This compound is likely first converted to a more reactive intermediate, such as the corresponding acid chloride or silyl ester, though specific details are not provided in the searched literature.

-

A trialkyl phosphite is reacted with an appropriate alkyl halide. This classic reaction forms a phosphonate triester.[8][9] The reaction is typically performed in a suitable solvent and may require heating.

-

The crude triester is isolated after removal of solvent and byproducts. Purification may be achieved via distillation or chromatography.

-

-

Step 2: Selective Hydrolysis to Di- and Mono-esters

-

The synthesized triester is subjected to controlled hydrolysis to selectively cleave one or two of the ester groups.

-

Acidic Hydrolysis: Refluxing with concentrated aqueous HCl is a common method for cleaving phosphonate esters to the corresponding phosphonic acid.[10] The reaction time can be varied to favor the formation of mono- or di-esters.

-

Silylation-Methanolysis (McKenna Reaction): A milder, two-step alternative involves reacting the ester with bromotrimethylsilane (TMSBr), followed by methanolysis to yield the phosphonic acid.[10] This method is often preferred for substrates sensitive to harsh acidic conditions.

-

The final product is isolated and purified using standard techniques such as crystallization or chromatography.

-

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of phosphonoformic acid ester prodrugs, starting from a phosphonate precursor.

Caption: Synthetic workflow for phosphonoformic acid ester prodrugs.

Spectroscopic Characterization

While specific spectra for this compound were not found, the expected characteristics for a compound of this class are well-understood based on general principles of spectroscopic analysis for organophosphorus compounds.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

³¹P NMR: This is a crucial technique for phosphonate characterization. A single resonance is expected, with a chemical shift that is highly diagnostic of the phosphorus environment.[11]

-

¹H NMR: The spectrum would show signals corresponding to the ethyl group protons (a triplet for the CH₃ and a quartet for the OCH₂).

-

¹³C NMR: Signals for the two carbons of the ethyl group and the carbonyl carbon would be present. The carbons closer to the phosphorus atom would exhibit coupling (splitting) with the ³¹P nucleus, which is a characteristic feature.[12]

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by characteristic vibrations of the functional groups:

-

P=O Stretch: A strong absorption band is expected, typically appearing around 1250 cm⁻¹.[11]

-

C=O Stretch: A strong absorption from the carbonyl group of the ester is expected in the region of 1700-1750 cm⁻¹.

-

P-O-C Stretch: Absorptions corresponding to the P-O-C linkages would also be present.

Conclusion

This compound is a valuable, specialized reagent primarily utilized in the synthesis of phosphonoformic acid ester prodrugs for antiviral applications. While detailed quantitative physicochemical data is sparse in the public domain, its chemical identity and synthetic utility are well-established. Its properties are consistent with those of other phosphonate salts, namely high water solubility and stability. The synthesis of target prodrugs from this reagent follows established organophosphorus chemistry principles, such as the Michaelis-Arbuzov reaction and subsequent selective hydrolysis. This guide provides a foundational understanding of this compound for professionals in the fields of chemical synthesis and drug discovery.

References

- 1. usbio.net [usbio.net]

- 2. Synthesis of esters of phosphonoformic acid and their antiherpes activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. 72305-00-1(this compound) | Kuujia.com [de.kuujia.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Phosphonate - Wikipedia [en.wikipedia.org]

- 7. Synthesis and antiviral activity of phosphonoacetic and phosphonoformic acid esters of 5-bromo-2'-deoxyuridine and related pyrimidine nucleosides and acyclonucleosides [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US5359115A - Methods for the synthesis of phosphonate esters - Google Patents [patents.google.com]

- 10. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 11. PHOSPHONATE ESTER - Ataman Kimya [atamanchemicals.com]

- 12. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]

An In-depth Technical Guide to the Synthesis and Characterization of Disodium (ethoxycarbonyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of disodium (ethoxycarbonyl)phosphonate, a compound of interest in various chemical and pharmaceutical research domains. This document details the synthetic pathway, including experimental protocols, and outlines the analytical techniques used for its characterization, presenting key data in a structured format for ease of reference.

Introduction

This compound, with the chemical formula C₃H₅Na₂O₅P, is the disodium salt of (ethoxycarbonyl)phosphonic acid.[1][2][3] Its structure combines a phosphonate group with an ethoxycarbonyl moiety, making it a potentially versatile building block or active molecule in various applications. This guide focuses on a reliable two-step synthetic route and the subsequent analytical characterization of the final product.

Synthesis Methodology

The synthesis of this compound is typically achieved through a two-step process:

-

Step 1: Synthesis of Diethyl (ethoxycarbonyl)phosphonate. This intermediate is synthesized via a Michaelis-Arbuzov reaction between triethyl phosphite and ethyl chloroformate.[1][4][5][6]

-

Step 2: Hydrolysis of Diethyl (ethoxycarbonyl)phosphonate. The diethyl ester is then hydrolyzed under basic conditions using sodium hydroxide to yield the target disodium salt.[4][7]

A graphical representation of this synthetic workflow is provided below.

Figure 1: Synthesis workflow diagram.

Experimental Protocols

Step 1: Synthesis of Diethyl (ethoxycarbonyl)phosphonate

-

Reaction: Triethyl phosphite is reacted with ethyl chloroformate in a Michaelis-Arbuzov reaction.[1][4][5][6]

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add triethyl phosphite.

-

Heat the triethyl phosphite to a moderate temperature (typically 120-140 °C).

-

Add ethyl chloroformate dropwise from the dropping funnel to the heated triethyl phosphite with stirring. The reaction is exothermic.

-

After the addition is complete, continue heating the reaction mixture for several hours to ensure the reaction goes to completion.

-

Monitor the reaction progress by techniques such as TLC or ³¹P NMR.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the crude product by vacuum distillation to obtain pure diethyl (ethoxycarbonyl)phosphonate.

-

Step 2: Hydrolysis of Diethyl (ethoxycarbonyl)phosphonate to this compound

-

Reaction: The phosphonate esters are hydrolyzed using an aqueous solution of sodium hydroxide.[4][7]

-

Procedure:

-

Dissolve diethyl (ethoxycarbonyl)phosphonate in a suitable solvent like ethanol or methanol in a round-bottom flask.

-

Prepare an aqueous solution of sodium hydroxide (2 equivalents).

-

Add the sodium hydroxide solution to the solution of the phosphonate ester with stirring at room temperature.

-

Continue stirring the mixture at room temperature or with gentle heating for several hours until the hydrolysis is complete.

-

Monitor the reaction by ³¹P NMR to observe the disappearance of the starting material's signal and the appearance of the product's signal.

-

After completion, the solvent is typically removed under reduced pressure. The resulting solid is the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure disodium salt.

-

Characterization Data

The structure and purity of the synthesized this compound and its precursor, diethyl (ethoxycarbonyl)phosphonate, are confirmed using various spectroscopic techniques.

Diethyl (ethoxycarbonyl)phosphonate

| Property | Value |

| Molecular Formula | C₇H₁₅O₅P |

| Molecular Weight | 210.16 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 142-145 °C at 9 mmHg |

| Density | ~1.13 g/mL at 25 °C |

¹H NMR (CDCl₃):

-

δ 1.30-1.45 (m, 9H, -CH₃)

-

δ 4.20-4.40 (m, 6H, -OCH₂-)

¹³C NMR (CDCl₃):

-

δ 14.1 (s, -OCH₂C H₃)

-

δ 16.3 (d, JPC ≈ 6 Hz, -P(O)(OCH₂C H₃)₂)

-

δ 63.0 (d, JPC ≈ 6 Hz, -C O₂CH₂CH₃)

-

δ 64.5 (d, JPC ≈ 7 Hz, -P(O)(O CH₂CH₃)₂)

-

δ 165.0 (d, JPC ≈ 225 Hz, -C (O)P)

³¹P NMR (CDCl₃):

-

δ ~ -5 to -10 ppm

FT-IR (neat):

-

~2980 cm⁻¹ (C-H stretch)

-

~1750 cm⁻¹ (C=O stretch, ester)

-

~1250 cm⁻¹ (P=O stretch)

-

~1020 cm⁻¹ (P-O-C stretch)

This compound

| Property | Value |

| Molecular Formula | C₃H₅Na₂O₅P |

| Molecular Weight | 198.02 g/mol [1] |

| Appearance | White solid |

¹H NMR (D₂O):

-

δ 1.25 (t, 3H, -CH₃)

-

δ 4.15 (q, 2H, -OCH₂-)

¹³C NMR (D₂O):

-

δ 14.5 (s, -CH₃)

-

δ 64.0 (s, -OCH₂-)

-

δ 170.0 (d, JPC ≈ 180 Hz, -C(O)P)[8]

³¹P NMR (D₂O):

-

δ ~ 5-10 ppm[9]

FT-IR (KBr):

-

~2980 cm⁻¹ (C-H stretch)

-

~970 cm⁻¹ (P-O⁻ stretch)[7]

Mass Spectrometry (ESI-):

-

Expected m/z for [M-Na]⁻: 175.0

-

Expected m/z for [M-2Na+H]⁻: 152.9

Logical Relationships in Characterization

The characterization process follows a logical progression to confirm the successful synthesis of the target compound.

Figure 2: Logical flow of the characterization process.

Conclusion

This technical guide outlines a straightforward and reliable method for the synthesis of this compound from commercially available starting materials. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the reproducible synthesis and confident identification of this compound for further investigation and application.

References

- 1. Arbuzov Reaction [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 800 MHz, Sodium phosphate (pH 7.4) in 90% H2O /10% D2O, experimental) (HMDB0000223) [hmdb.ca]

- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 7. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. osti.gov [osti.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to (Ethoxycarbonyl)phosphonate Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Ethoxycarbonyl)phosphonate disodium salt, a key organophosphorus compound, plays a significant role in synthetic chemistry and is of particular interest to the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and synthesis. Detailed experimental protocols for its preparation are outlined, alongside a thorough analysis of its spectral data. Furthermore, this guide elucidates the compound's relevance in drug development, particularly in the context of antiviral therapies, by detailing its relationship to the mechanism of action of viral DNA polymerase inhibitors.

Chemical Structure and Properties

(Ethoxycarbonyl)phosphonate disodium salt, also known by synonyms such as Foscarnet Impurity A, is a phosphonate derivative characterized by an ethoxycarbonyl group attached to the phosphorus atom. The presence of two sodium ions indicates its salt form, which confers high water solubility.

Chemical Structure:

Table 1: Physicochemical Properties of (Ethoxycarbonyl)phosphonate Disodium Salt [1][2][3]

| Property | Value |

| IUPAC Name | Disodium (ethoxycarbonyl)phosphonate |

| Synonyms | Foscarnet Impurity A, Sodium Ethoxycarbonylphosphonate |

| CAS Number | 72305-00-1 |

| Molecular Formula | C₃H₅Na₂O₅P |

| Molecular Weight | 198.02 g/mol |

| Appearance | White to Off-White Solid |

| Solubility | High solubility in water |

Synthesis of (Ethoxycarbonyl)phosphonate Disodium Salt

The synthesis of (ethoxycarbonyl)phosphonate disodium salt is typically a two-step process. The first step involves the formation of a diethyl (ethoxycarbonyl)phosphonate precursor, commonly achieved through a Michaelis-Arbuzov reaction. The subsequent step is the hydrolysis of the diethyl ester to yield the final disodium salt.

Experimental Protocols

Step 1: Synthesis of Diethyl (ethoxycarbonyl)phosphonate (Precursor)

This procedure is based on the principles of the Michaelis-Arbuzov reaction.[4][5][6]

-

Materials:

-

Triethyl phosphite

-

Ethyl chloroformate

-

Anhydrous toluene (or other suitable high-boiling inert solvent)

-

Nitrogen or Argon gas supply

-

-

Equipment:

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Heating mantle with a magnetic stirrer

-

Distillation apparatus

-

-

Procedure:

-

To a dried round-bottom flask under an inert atmosphere (nitrogen or argon), add triethyl phosphite.

-

Heat the triethyl phosphite to a gentle reflux (approximately 155-160 °C).

-

Slowly add ethyl chloroformate dropwise from the dropping funnel to the refluxing triethyl phosphite. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

-

After the addition is complete, continue to heat the reaction mixture under reflux for 2-3 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by the cessation of ethyl chloride evolution.

-

After cooling to room temperature, the crude diethyl (ethoxycarbonyl)phosphonate can be purified by vacuum distillation.

-

Step 2: Hydrolysis to (Ethoxycarbonyl)phosphonate Disodium Salt

This protocol describes the saponification of the diethyl ester to the disodium salt.[7]

-

Materials:

-

Diethyl (ethoxycarbonyl)phosphonate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether (for precipitation)

-

-

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Beaker

-

-

Procedure:

-

Dissolve diethyl (ethoxycarbonyl)phosphonate in ethanol in a round-bottom flask.

-

In a separate beaker, prepare a solution of sodium hydroxide in ethanol. A stoichiometric amount of 2 equivalents of NaOH per equivalent of the phosphonate ester is required.

-

Slowly add the ethanolic NaOH solution to the stirred solution of the phosphonate ester at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate may be observed.

-

After the reaction is complete, the disodium salt can be precipitated by the addition of diethyl ether.

-

The precipitate is then collected by filtration, washed with diethyl ether, and dried under vacuum to yield (ethoxycarbonyl)phosphonate disodium salt as a white solid.

-

Data Presentation: Spectral Analysis

While specific spectra for (ethoxycarbonyl)phosphonate disodium salt are not widely published in peer-reviewed literature, the expected spectral characteristics can be inferred from data on similar phosphonate compounds and information from suppliers of the analytical standard for Foscarnet Impurity A, who confirm the availability of such data with their products.[1][2][8]

Table 2: Expected Spectroscopic Data for (Ethoxycarbonyl)phosphonate Disodium Salt

| Technique | Expected Observations |

| ¹H NMR | A triplet corresponding to the methyl protons (-CH₃) of the ethoxy group. A quartet corresponding to the methylene protons (-CH₂-) of the ethoxy group. The chemical shifts would be influenced by the electronegative oxygen and the phosphonate group.[9][10] |

| ¹³C NMR | Resonances for the methyl and methylene carbons of the ethoxy group, as well as the carbonyl carbon. The carbon attached to the phosphorus would show coupling (J-coupling) with the ³¹P nucleus.[9][10] |

| ³¹P NMR | A single resonance in the phosphonate region of the spectrum. The chemical shift would be characteristic of a phosphonate with an attached carbonyl group.[11][12][13][14][15][16][17][18][19] |

| FTIR | Characteristic absorption bands for the C=O stretch of the carbonyl group (around 1700-1730 cm⁻¹), P=O stretch (around 1200-1300 cm⁻¹), and C-O stretches.[20][21][22] |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the anionic component [C₃H₅O₅P]²⁻ and potentially adducts with sodium. |

Relevance in Drug Development and Signaling Pathways

(Ethoxycarbonyl)phosphonate disodium salt is primarily recognized as a synthetic precursor and a known impurity in the production of Foscarnet (trisodium phosphonoformate), an antiviral medication.[1][2][8] Foscarnet is a pyrophosphate analog that directly inhibits viral DNA polymerase.[23]

Mechanism of Action: Inhibition of Viral DNA Polymerase

Foscarnet, and by extension, the biologically active form derived from its precursors, targets the pyrophosphate binding site of viral DNA polymerase. This inhibition is a key mechanism in antiviral therapy against herpesviruses and HIV. The process can be visualized as a competitive inhibition where the phosphonoformate molecule blocks the site where pyrophosphate would normally be released during DNA chain elongation.[23]

Signaling Pathway Diagram

The following diagram illustrates the workflow of viral replication and the point of inhibition by phosphonoformate.

Caption: Inhibition of Viral DNA Polymerase by Phosphonoformate.

This workflow demonstrates how phosphonoformate, the active form related to (ethoxycarbonyl)phosphonate disodium salt, acts as a direct inhibitor of viral DNA polymerase, thereby halting the replication of viral DNA.

Conclusion

(Ethoxycarbonyl)phosphonate disodium salt is a compound of significant interest due to its role as a precursor and impurity in the synthesis of the antiviral drug Foscarnet. Its synthesis via the Michaelis-Arbuzov reaction followed by hydrolysis is a well-established route for phosphonate production. While detailed, publicly available analytical data for this specific salt is limited, its expected spectral characteristics are well-understood within the context of organophosphorus chemistry. The inhibitory action of the related compound, Foscarnet, on viral DNA polymerase underscores the importance of phosphonates in the development of antiviral therapeutics. This guide provides a foundational understanding for researchers and professionals working with this and similar phosphonate compounds.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Foscarnet Sodium EP Impurity A | CAS No- 72305-00-1 | Simson Pharma Limited [simsonpharma.com]

- 3. CAS 72305-00-1 Foscarnet Impurity A | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 4. Foscarnet Impurity A synthesis - chemicalbook [chemicalbook.com]

- 5. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Foscarnet Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 9. Solution-phase synthesis of oligodeoxyribonucleotides using the H -phosphonate method with N -unprotected 5′-phosphite monomers - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06619F [pubs.rsc.org]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. osti.gov [osti.gov]

- 15. Quantitative 31P-NMR spectroscopy for the determination of fosfomycin and impurity A in pharmaceutical products of fosfomycin sodium or calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Validated quantitative 31P NMR spectroscopy for positional isomeric impurity determination in L-α-glycerylphosphorylcholine (L-α-GPC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent advances in natural and synthetic phosphonate therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. documentsdelivered.com [documentsdelivered.com]

- 23. Foscarnet Sodium | CNa3O5P | CID 44561 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Disodium (ethoxycarbonyl)phosphonate (CAS 72305-00-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties, analytical methodologies, and potential biological relevance of Disodium (ethoxycarbonyl)phosphonate, identified by CAS number 72305-00-1. This compound is notably recognized as Foscarnet Sodium EP Impurity A, a reference standard used in the quality control of Foscarnet Sodium, an antiviral medication.[1][2] This guide is intended to be a valuable resource for professionals in research and drug development who are working with or have an interest in this compound.

Chemical and Physical Properties

Table 1: Chemical Identification of CAS 72305-00-1

| Identifier | Value |

| CAS Number | 72305-00-1 |

| Chemical Name | This compound[3][4] |

| Synonyms | Foscarnet Sodium EP Impurity A[1][2], (ethoxycarbonyl)phosphonic acid, sodium salt (1:2)[5], Phosphinecarboxylic acid, 1,1-dihydroxy-, ethyl ester, 1-oxide, sodium salt (1:2)[4] |

| Molecular Formula | C₃H₅Na₂O₅P[2] |

| Molecular Weight | 198.02 g/mol [1][2] |

| Appearance | White to Off-White Solid |

Table 2: Physical Properties of this compound

| Property | Value | Notes |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in water. | Phosphonates are generally highly water-soluble.[6] |

| Appearance | Neat[4] |

Synthesis and Manufacturing

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, general methodologies for the synthesis of phosphonates and their esters are well-established in organic chemistry and can provide a basis for its preparation.

General Synthesis Strategies for Phosphonate Esters:

The synthesis of phosphonate esters can be achieved through several routes, with the Michaelis-Arbuzov reaction being a classic and widely used method.[7] This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide.

An alternative approach involves the condensation of alcohols with methyl phosphonates, followed by selective demethylation.[8] This method is noted for its generality and relative insensitivity to steric hindrance.

For the synthesis of phosphonic acids from their dialkyl esters, two common methods are acidic hydrolysis (e.g., using concentrated HCl) or a two-step process involving bromotrimethylsilane followed by methanolysis.[9] The resulting phosphonic acid can then be converted to its disodium salt by treatment with a sodium base.

A potential synthetic pathway to this compound could involve the reaction of triethyl phosphite with ethyl chloroformate, followed by selective hydrolysis and salt formation.

Experimental Protocols: Analytical Methodology

As Foscarnet Sodium EP Impurity A, a standardized analytical method for the detection and quantification of this compound is crucial. A high-performance liquid chromatography (HPLC) method has been described for the analysis of foscarnet sodium and its impurities, including Impurity A.

High-Performance Liquid Chromatography (HPLC) for the Determination of Foscarnet Sodium Impurity A

This method is designed for the quality control of Foscarnet Sodium, ensuring the levels of impurities are within acceptable limits.

Instrumentation:

-

High-Performance Liquid Chromatograph

-

UV Detector

-

Chromatographic Column: Zishengtang PAK C18 column (250 mm x 4.6 mm, 5 µm) or equivalent

Reagents:

-

Anhydrous sodium sulfate

-

Glacial acetic acid

-

Sodium pyrophosphate solution (0.1 mol/L)

-

Anhydrous sodium acetate

-

Tetrahexylammonium hydrogen sulfate

-

Methanol

-

Water (HPLC grade)

Procedure:

-

Mobile Phase Preparation:

-

Solution A: Dissolve 1.42 g of anhydrous sodium sulfate in 1000 mL of water. Add 3 mL of glacial acetic acid and 6 mL of 0.1 mol/L sodium pyrophosphate solution.

-

Solution B: Dissolve 1.42 g of anhydrous sodium sulfate and 4.2 g of anhydrous sodium acetate in 1000 mL of water. Add 6 mL of 0.1 mol/L sodium pyrophosphate solution.

-

Final Mobile Phase: Mix Solution A and Solution B in a 70:30 ratio. To 1000 mL of this mixture, add 0.25 g of tetrahexylammonium hydrogen sulfate and 100 mL of methanol. Mix thoroughly. The final pH should be approximately 4.4.

-

-

Sample Solution Preparation:

-

Weigh a sample of Foscarnet Sodium to be tested.

-

Wet the sample with glacial acetic acid.

-

Add the mobile phase to dissolve the sample completely.

-

-

Control Solution Preparation:

-

Dilute the sample solution with the mobile phase to a known concentration.

-

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Detection: UV spectrophotometer (wavelength not specified in the source, but requires optimization for the analyte)

-

Diagram of the Analytical Workflow:

Caption: Workflow for the HPLC analysis of Foscarnet Sodium Impurity A.

Biological Activity and Signaling Pathways

There is a notable lack of specific data in publicly accessible literature regarding the biological activity, mechanism of action, or associated signaling pathways of this compound. Its primary characterization is as a process-related impurity in the synthesis of Foscarnet Sodium.

However, the broader class of phosphonates is known for a variety of biological effects, largely stemming from their structural similarity to phosphates. This allows them to act as phosphate analogues, potentially interacting with enzymes and receptors that recognize phosphate-containing substrates.

General Role of Phosphonates as Phosphate Analogues:

The key difference between a phosphonate and a phosphate is the substitution of a P-O-C bond with a more stable P-C bond. This makes phosphonates resistant to enzymatic hydrolysis, a property that is exploited in the design of therapeutic agents. For example, some phosphonate-containing compounds can act as competitive inhibitors of enzymes that process phosphate esters.

Certain organophosphorus compounds have been shown to induce cellular stress and can impact signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular processes like apoptosis, inflammation, and oxidative stress. However, it is crucial to note that this is a general observation for some organophosphorus compounds and has not been specifically demonstrated for this compound.

Diagram of Phosphonates as Phosphate Analogues:

Caption: General mechanism of phosphonates as phosphate analogues.

Suppliers

This compound (CAS 72305-00-1) is available from a number of chemical suppliers, primarily as a reference standard for analytical purposes.

Table 3: Selected Suppliers of CAS 72305-00-1

| Supplier | Product Name |

| Simson Pharma Limited | Foscarnet Sodium EP Impurity A[1] |

| Pharmaffiliates | Foscarnet Sodium - Impurity A[2] |

| Clinivex | Foscarnet Sodium EP Impurity A[5] |

| CymitQuimica | This compound |

| LookChem | This compound |

Conclusion

This compound (CAS 72305-00-1) is a key analytical standard in the pharmaceutical industry, particularly for the quality control of Foscarnet Sodium. While its chemical identity is well-defined, comprehensive data on its physical properties and specific synthesis protocols are limited in the public domain. Furthermore, its biological activity and toxicological profile have not been extensively studied, and its role appears to be confined to that of a manufacturing impurity. The information and methodologies presented in this guide provide a foundational resource for researchers and professionals, highlighting both what is known and where further investigation may be warranted.

References

- 1. Foscarnet Sodium EP Impurity A | CAS No- 72305-00-1 | Simson Pharma Limited [simsonpharma.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C3H5Na2O5P | CID 73185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. theclinivex.com [theclinivex.com]

- 6. Phosphonate - Wikipedia [en.wikipedia.org]

- 7. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]

- 8. US5359115A - Methods for the synthesis of phosphonate esters - Google Patents [patents.google.com]

- 9. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Horner-Wadsworth-Emmons Reaction Mechanism

For Researchers, Scientists, and Drug Development Professionals

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds. This reaction, a modification of the Wittig reaction, utilizes phosphonate-stabilized carbanions to react with aldehydes and ketones, yielding predominantly (E)-alkenes. Its broad substrate scope, operational simplicity, and the ease of removal of its water-soluble byproducts have cemented its importance in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[1][2][3] This guide provides a detailed exploration of the HWE reaction mechanism, quantitative data on its performance, comprehensive experimental protocols, and visualizations to aid in its application in research and development.

Core Reaction Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-established three-step mechanism:

-

Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a base, forming a nucleophilic phosphonate carbanion.[2][4] The choice of base is critical and can range from strong bases like sodium hydride (NaH) and n-butyllithium (n-BuLi) to milder bases such as 1,8-diazabicycl[5.4.0]undec-7-ene (DBU) and lithium hydroxide (LiOH), depending on the substrate's sensitivity.[5][6]

-

Nucleophilic Addition: The resulting phosphonate carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone.[2] This addition is the rate-limiting step and leads to the formation of a tetrahedral intermediate.[2]

-

Elimination: The tetrahedral intermediate subsequently collapses through a syn-elimination pathway to form the alkene and a water-soluble phosphate byproduct.[3] The stereochemical outcome of the reaction is largely determined at this stage.

Stereoselectivity: The Predominance of (E)-Alkenes

The HWE reaction is renowned for its high (E)-stereoselectivity, which arises from thermodynamic control in the elimination step. The transition state leading to the (E)-alkene is sterically less hindered and therefore lower in energy than the transition state leading to the (Z)-alkene.[4] This preference for the trans-isomer is a significant advantage in many synthetic applications.

However, the stereochemical outcome can be influenced by several factors, including the structure of the reactants and the reaction conditions. For instance, increasing the steric bulk of the aldehyde and using higher reaction temperatures can further enhance (E)-selectivity.

For the synthesis of (Z)-alkenes, the Still-Gennari modification is a powerful variation of the HWE reaction.[2][4] This method employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in conjunction with strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) and 18-crown-6.[2][7] These conditions accelerate the elimination of the oxaphosphetane intermediate, favoring the formation of the kinetically controlled (Z)-isomer.[4]

Quantitative Data on the Horner-Wadsworth-Emmons Reaction

The following table summarizes representative quantitative data for the HWE reaction under various conditions, highlighting its versatility and efficiency.

| Aldehyde/Ketone | Phosphonate Reagent | Base/Conditions | Solvent | Yield (%) | E:Z Ratio | Reference |

| Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | 95 | >95:5 | Generic |

| Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | LiOH·H₂O | No Solvent | 92 | 99:1 | [6] |

| 4-Nitrobenzaldehyde | Triethyl phosphonoacetate | DBU/K₂CO₃ | No Solvent | 98 | 99:1 | [8] |

| Octanal | Ethyl 2-(diisopropylphosphono)propionate | LiOH·H₂O | No Solvent | 85 | 97:3 | [6] |

| Benzaldehyde | Methyl bis(trifluoroethyl)phosphonoacetate | KHMDS, 18-crown-6 | THF | 85 | 5:95 | Still-Gennari[7] |

| Cinnamaldehyde | Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | THF | 90 | 9:91 | [9] |

| 3-Phenylpropionaldehyde | bis-(2,2,2-trifluoroethyl)phosphonoacetic acid | i-PrMgBr | Toluene (reflux) | 77 | 95:5 | [10] |

Detailed Experimental Protocols

The following provides a general, representative experimental protocol for a standard Horner-Wadsworth-Emmons reaction.

Materials:

-

Phosphonate ester (1.1 eq)

-

Aldehyde or ketone (1.0 eq)

-

Base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

Quenching solution (e.g., saturated aqueous ammonium chloride (NH₄Cl))

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄))

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the phosphonate ester and anhydrous THF under a nitrogen atmosphere.

-

Deprotonation: The solution is cooled to 0 °C in an ice bath. The base (e.g., NaH) is added portion-wise, and the resulting suspension is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.

-

Addition of Carbonyl Compound: The reaction mixture is cooled again to 0 °C, and a solution of the aldehyde or ketone in anhydrous THF is added dropwise via a syringe.

-

Reaction: The reaction is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Workup: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired alkene.

Applications in Drug Development and Natural Product Synthesis

The Horner-Wadsworth-Emmons reaction is a widely employed transformation in the synthesis of biologically active molecules. Its reliability and stereocontrol are crucial for constructing complex carbon skeletons. For example, the HWE reaction has been instrumental in the total synthesis of various natural products, including macrolides, polyketides, and alkaloids.[1][11][12] In drug development, the HWE reaction is utilized to synthesize key intermediates and final API structures containing specific alkene geometries, which are often critical for biological activity. The reaction's tolerance for a wide range of functional groups makes it particularly valuable in the late-stage functionalization of complex molecules.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. thieme-connect.com [thieme-connect.com]

- 8. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Horner-Wadsworth-Emmons Reaction in Natural Products Synthesis: Expedient Construction of Complex (E)-Enones Using Barium Hydroxide | Semantic Scholar [semanticscholar.org]

The Cornerstone of Modern Olefin Synthesis: A Technical Guide to Phosphonate-Stabilized Carbanions

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds remains a pivotal transformation. Among the myriad of methodologies, the use of phosphonate-stabilized carbanions, particularly in the context of the Horner-Wadsworth-Emmons (HWE) reaction, stands out as a robust and highly versatile strategy. This technical guide provides an in-depth exploration of the generation, reactivity, and synthetic applications of these powerful intermediates, with a focus on providing actionable data and detailed protocols for laboratory implementation.

Generation of Phosphonate-Stabilized Carbanions

The journey of a phosphonate-stabilized carbanion begins with the synthesis of the corresponding phosphonate ester. The most prevalent method for this is the Michaelis-Arbuzov reaction, a reliable process involving the reaction of a trialkyl phosphite with an alkyl halide.[1]

Synthesis of Phosphonate Esters: The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is initiated by the nucleophilic attack of the trivalent phosphorus atom of the phosphite on the alkyl halide, forming a phosphonium salt intermediate. Subsequent dealkylation by the displaced halide anion yields the final phosphonate ester.[1] Primary alkyl halides are the most effective substrates for this transformation.[2]

Experimental Protocol: Synthesis of Diethyl Benzylphosphonate

-

Materials: Benzyl bromide, triethyl phosphite.

-

Procedure: A mixture of benzyl bromide (1.0 eq) and triethyl phosphite (1.2 eq) is heated at 100-150 °C for 2-4 hours. The reaction is monitored by the cessation of ethyl bromide evolution. The resulting crude diethyl benzylphosphonate is then purified by vacuum distillation.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Gateway to Alkenes

The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene. A key advantage over the related Wittig reaction is the facile removal of the water-soluble phosphate byproduct and, most notably, the high degree of stereocontrol, typically favoring the formation of (E)-alkenes.[3]

The phosphonate carbanion is generated in situ by treating the phosphonate ester with a suitable base. The choice of base, solvent, and reaction temperature significantly influences the stereochemical outcome of the reaction.

Mechanism of the HWE Reaction

The reaction proceeds through the following steps:

-

Deprotonation: A base abstracts a proton from the α-carbon of the phosphonate ester to form the phosphonate carbanion.

-

Nucleophilic Addition: The carbanion adds to the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.

-

Oxaphosphetane Formation: The tetrahedral intermediate undergoes cyclization to form a four-membered ring intermediate, the oxaphosphetane.

-

Elimination: The oxaphosphetane collapses to yield the alkene and a phosphate salt.[3]

Stereoselectivity: The Predominance of (E)-Alkenes

The HWE reaction generally exhibits a high preference for the formation of the thermodynamically more stable (E)-alkene. This selectivity is attributed to the reversibility of the initial addition and oxaphosphetane formation steps, allowing for equilibration to the more stable trans-substituted intermediate.[3]

Table 1: Factors Influencing (E)-Selectivity in the HWE Reaction

| Factor | Condition Favoring (E)-Alkene | Rationale |

| Base | Weaker bases (e.g., NaH, K2CO3) | Promotes equilibration of intermediates. |

| Solvent | Aprotic solvents (e.g., THF, DME) | Stabilizes the intermediates. |

| Temperature | Higher temperatures | Allows for thermodynamic control. |

| Phosphonate Substituents | Less bulky ester groups (e.g., -OMe, -OEt) | Reduces steric hindrance in the transition state leading to the (E)-product. |

| Aldehyde Structure | Less sterically hindered aldehydes | Facilitates the formation of the less hindered transition state. |

Experimental Protocol: (E)-Selective HWE Reaction

-

Materials: Diethyl (4-nitrobenzyl)phosphonate, benzaldehyde, sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of diethyl (4-nitrobenzyl)phosphonate (1.0 eq) in THF is added dropwise.

-

The mixture is stirred at room temperature for 1 hour to ensure complete formation of the carbanion.

-

A solution of benzaldehyde (1.0 eq) in THF is then added dropwise at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the (E)-stilbene derivative.

-

The Still-Gennari Olefination: A Shift to (Z)-Selectivity

While the standard HWE reaction is a powerful tool for (E)-alkene synthesis, the ability to selectively form (Z)-alkenes is equally important. The Still-Gennari modification achieves this by employing phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-coordinating bases at low temperatures.[4]

The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane, which proceeds under kinetic control, favoring the formation of the (Z)-alkene.[5]

Experimental Protocol: Still-Gennari (Z)-Olefination

-

Materials: Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, p-tolualdehyde, potassium tert-butoxide, 18-crown-6, anhydrous THF.

-

Procedure:

-

To a solution of p-tolualdehyde (1.0 eq), bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 eq), and 18-crown-6 (3.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, a solution of potassium tert-butoxide (2.1 eq) in THF is added dropwise.[6]

-

The mixture is stirred at -78 °C for 2 hours.[6]

-

The reaction is quenched with water and the aqueous layer is extracted with ethyl acetate.[6]

-

The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.[6]

-

The residue is purified by column chromatography to yield the methyl (Z)-p-methylcinnamate.[6]

-

Table 2: Comparison of HWE and Still-Gennari Reactions for the Synthesis of Cinnamic Esters

| Reaction | Phosphonate Reagent | Base | Temperature (°C) | Product | E/Z Ratio | Yield (%) |

| HWE | Triethyl phosphonoacetate | NaH | 25 | Ethyl cinnamate | >95:5 | ~85-95 |

| Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS/18-crown-6 | -78 | Methyl cinnamate | 5:95 | ~80-90 |

Asymmetric Horner-Wadsworth-Emmons Reactions

The development of asymmetric HWE reactions has opened avenues for the stereocontrolled synthesis of chiral molecules, a critical aspect of drug development. This can be achieved through the use of chiral phosphonates, chiral auxiliaries, or chiral catalysts.[7]

One strategy involves the desymmetrization of meso-dialdehydes using a chiral phosphonate reagent, leading to the formation of enantiomerically enriched products.[8]

Applications in Drug Development and Natural Product Synthesis

The reliability and stereoselectivity of the HWE reaction have made it an indispensable tool in the synthesis of complex molecules, including numerous natural products and pharmaceuticals. Phosphonate-stabilized carbanions have been employed in the synthesis of macrolides, prostaglandins, and various other biologically active compounds.

Furthermore, the phosphonate moiety itself is a valuable pharmacophore. As a stable bioisostere of the phosphate group, phosphonates are found in a variety of drugs, including antivirals (e.g., Tenofovir) and treatments for bone disorders (e.g., bisphosphonates).[9] The synthesis of these molecules often relies on the chemistry of phosphonate-stabilized carbanions.

Conclusion

Phosphonate-stabilized carbanions are powerful and versatile intermediates in modern organic synthesis. The Horner-Wadsworth-Emmons reaction, in its various forms, provides a highly reliable and stereocontrollable method for the formation of alkenes. The ability to tune the reaction conditions to favor either the (E) or (Z) isomer, coupled with the development of asymmetric variants, ensures the continued importance of this methodology in academic research, drug discovery, and the synthesis of complex molecular targets. This guide provides the fundamental knowledge and practical protocols to effectively utilize these reagents in the laboratory.

References

- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 6. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | TCI Deutschland GmbH [tcichemicals.com]

- 7. The Asymmetric Horner-Wadsworth-Emmons Reaction Mediated by An External Chiral Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical data for Disodium (ethoxycarbonyl)phosphonate

An In-depth Technical Guide to Disodium (ethoxycarbonyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organophosphorus compound featuring a phosphonate group directly attached to a carbonyl carbon. As a salt, it exhibits high water solubility and stability, making it a versatile reagent and intermediate in various synthetic applications.[1][2] Notably, it is used as a reagent in the synthesis of phosphonoformic acid esters, which have been investigated for their antiherpes activity.[3] It is also known as a registered impurity of Foscarnet Sodium, an antiviral medication, highlighting its relevance in pharmaceutical development and quality control. This guide provides a summary of its known physical and chemical properties, a detailed plausible route for its synthesis, and expected analytical characterization data based on the established chemistry of phosphonates.

Physical and Chemical Properties

Quantitative experimental data for this compound is not extensively reported in public literature. The following tables summarize its known identifiers and expected physical and chemical properties based on general knowledge of phosphonate salts.

Table 1: Compound Identification

| Identifier | Value | Reference |

| Chemical Name | This compound | [4] |

| CAS Number | 72305-00-1 | [5] |

| Molecular Formula | C₃H₅Na₂O₅P | [3] |

| Molecular Weight | 198.02 g/mol | [3] |

| Synonyms | Phosphinecarboxylic acid, dihydroxy-, ethyl ester, oxide, disodium salt; Foscarnet sodium impurity A | [5] |

Table 2: Physical and Chemical Data

| Property | Value / Expected Properties | Reference |

| Appearance | White solid | |

| Melting Point | Data not available. Expected to be a high-melting solid that may decompose at elevated temperatures. | |

| Boiling Point | Not applicable (decomposes) | |

| Solubility | High solubility in water. Poorly soluble in non-polar organic solvents. | [1] |

| Stability | Stable under standard conditions. Phosphonates are generally resistant to hydrolysis. | [6] |

| Storage | Store at -20°C for maximum stability. | [3] |

| pKa | Data not available. The parent acid, (ethoxycarbonyl)phosphonic acid, is expected to be a diprotic acid. |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a robust synthetic route can be proposed based on well-established organophosphorus reactions. The most plausible pathway involves a Michaelis-Arbuzov reaction to form the phosphonate ester, followed by hydrolysis and neutralization.[7][8]

Proposed Synthesis of this compound

This synthesis is a three-step process starting from common laboratory reagents.

Step 1: Synthesis of Diethyl (ethoxycarbonyl)phosphonate via Michaelis-Arbuzov Reaction The Michaelis-Arbuzov reaction is a classic method for forming a carbon-phosphorus bond.[9] In this step, triethyl phosphite acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate.

-

Reaction: P(OEt)₃ + ClCOOEt → (EtO)₂P(O)COOEt + EtCl

-

Procedure:

-

To a reaction flask equipped with a reflux condenser and a dropping funnel, add triethyl phosphite (1.0 eq).[10]

-

Slowly add ethyl chloroformate (1.0 eq) dropwise to the triethyl phosphite at room temperature with stirring. The reaction is often exothermic.

-

After the addition is complete, gently heat the reaction mixture to reflux to ensure the completion of the reaction and drive off the ethyl chloride byproduct.

-

Monitor the reaction by ³¹P NMR until the starting triethyl phosphite signal (around +139 ppm) is fully consumed and a new signal corresponding to the product appears.[10]

-

The crude diethyl (ethoxycarbonyl)phosphonate can be purified by vacuum distillation.

-

Step 2: Hydrolysis to (Ethoxycarbonyl)phosphonic Acid The diethyl ester is hydrolyzed to the corresponding phosphonic acid. Acid-catalyzed hydrolysis is a common and effective method.[8][11]

-

Reaction: (EtO)₂P(O)COOEt + 2 H₂O --[HCl]--> (HO)₂P(O)COOEt + 2 EtOH

-

Procedure:

-

Dissolve the purified diethyl (ethoxycarbonyl)phosphonate (1.0 eq) in a concentrated aqueous solution of hydrochloric acid (e.g., 6M to 12M HCl).[8]

-

Heat the mixture to reflux for several hours (typically 4-12 hours).

-

Monitor the reaction for the consumption of the starting material.

-

After completion, remove the water and excess HCl under reduced pressure (e.g., using a rotary evaporator). An azeotropic distillation with toluene can be used to remove final traces of water.

-

The resulting (ethoxycarbonyl)phosphonic acid is typically a viscous oil or a hygroscopic solid.

-

Step 3: Neutralization to this compound The final step is the neutralization of the phosphonic acid with a sodium base to form the disodium salt.

-

Reaction: (HO)₂P(O)COOEt + 2 NaOH → (NaO)₂P(O)COOEt + 2 H₂O

-

Procedure:

-

Dissolve the crude (ethoxycarbonyl)phosphonic acid in water or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium hydroxide (2.0 eq) in water, keeping the temperature low.

-

After the addition is complete, allow the mixture to stir and warm to room temperature.

-

The disodium salt can be isolated by removing the solvent under vacuum or by precipitation upon addition of a less polar solvent like acetone or isopropanol.

-

The resulting white solid should be dried under vacuum.

-

References

- 1. 72305-00-1(this compound) | Kuujia.com [de.kuujia.com]

- 2. Phosphonate - Wikipedia [en.wikipedia.org]

- 3. usbio.net [usbio.net]

- 4. This compound | C3H5Na2O5P | CID 73185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cymitquimica.com [cymitquimica.com]

- 6. PHOSPHONATE ESTER - Ataman Kimya [atamanchemicals.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Triethyl phosphite - Wikipedia [en.wikipedia.org]

- 11. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

An In-depth Technical Guide to the Safe Handling of Phosphonate Reagents

For researchers, scientists, and drug development professionals, phosphonate reagents are powerful tools in a myriad of applications, from the synthesis of pharmaceuticals to the development of novel materials. However, their utility is matched by the critical need for stringent safety and handling protocols. This guide provides a comprehensive overview of the essential guidelines for working with phosphonate reagents, encompassing their chemical properties, associated hazards, and detailed procedures for safe use, storage, and disposal.

General Safety and Hazard Information

Phosphonate reagents, while diverse in their specific structures and reactivity, share common hazard profiles that necessitate careful handling. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Depending on the specific reagent and its concentration, effects can range from mild irritation to severe tissue damage.[1][2][3][4][5][6][7][8][9]

Key Hazards:

-

Corrosivity and Irritation: Many phosphonate reagents are corrosive or irritants, capable of causing significant damage to the skin, eyes, and respiratory tract.[3][6][7][8][9] Concentrated solutions, in particular, pose a greater risk.[1]

-

Toxicity: While some phosphonates have low acute toxicity, others can be harmful if ingested, inhaled, or absorbed through the skin.[8] Chronic exposure to certain phosphonates may also pose long-term health risks.

-

Reactivity: Phosphonates can react with strong oxidizing agents, strong bases, and certain metals, potentially leading to the release of hazardous substances or creating incompatible mixtures.[5][10]

-

Combustibility: While many phosphonates are not highly flammable, some are combustible liquids and can ignite if exposed to a source of ignition.[4]

Personal Protective Equipment (PPE)

The consistent and correct use of appropriate personal protective equipment is the most critical line of defense against exposure to phosphonate reagents. The selection of PPE should be based on a thorough risk assessment of the specific reagent and experimental procedure.

Recommended PPE:

| PPE Category | Specification |

| Eye Protection | Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][11] |

| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to check the glove manufacturer's compatibility chart for the specific phosphonate reagent being used.[1][11] |

| Body Protection | A flame-resistant lab coat should be worn at all times. For larger-scale operations or when handling highly corrosive reagents, a chemical-resistant apron or suit may be necessary.[1][11] |

| Respiratory Protection | Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. If there is a risk of generating aerosols or dusts, a respirator with an appropriate cartridge may be required.[1] |

Quantitative Data of Common Phosphonate Reagents

A clear understanding of the physical and chemical properties of commonly used phosphonate reagents is essential for their safe handling and for predicting their behavior in chemical reactions.

| Property | Diethyl Phosphonate | Dimethyl Phosphonate | Glyphosate |

| CAS Number | 762-04-9[4] | 868-85-9[9] | 1071-83-6[3][12] |

| Molecular Formula | C4H11O3P[13] | C2H7O3P | C3H8NO5P |

| Molecular Weight | 138.10 g/mol [13] | 110.05 g/mol | 169.07 g/mol [14] |

| Appearance | Colorless liquid[5][13] | Colorless liquid[9] | White, odorless crystalline solid[12][14] |

| Boiling Point | 187-188 °C[15] | 170-171 °C | Decomposes at 230 °C[12] |

| Melting Point | -70 °C[15][16] | < -60 °C[17] | 230 °C (decomposes)[12] |

| Flash Point | 74 °C[5] | 54 °C[9] | Not flammable[3][7] |

| Density | 1.072 g/cm³[13] | 1.212 g/cm³ | 1.704 g/cm³ |

| Solubility in Water | Miscible (with hydrolysis)[15] | Soluble | 12 g/L at 25 °C[12] |

| Vapor Pressure | 0.5 mmHg at 20 °C | 1.5 mmHg at 25 °C | Negligible[12] |

Experimental Protocols

Adherence to detailed and well-documented experimental protocols is paramount for ensuring safety and reproducibility when working with phosphonate reagents. Below are examples of key experimental procedures.

Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and a phosphonate-stabilized carbanion.[18][19][20]

Materials:

-

Phosphonate reagent (e.g., triethyl phosphonoacetate)

-

Base (e.g., sodium hydride, potassium tert-butoxide)

-

Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)

-

Aldehyde or ketone

-

Quenching agent (e.g., saturated ammonium chloride solution)

-

Standard laboratory glassware and stirring apparatus

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Ylide:

-

Under an inert atmosphere, suspend the base in the anhydrous solvent in a flame-dried flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the suspension to the appropriate temperature (e.g., 0 °C for NaH).

-

Slowly add a solution of the phosphonate reagent in the anhydrous solvent to the suspension via the dropping funnel.

-

Allow the mixture to stir at the same temperature for a specified time (e.g., 30-60 minutes) to ensure complete formation of the phosphonate carbanion (ylide).

-

-

Reaction with the Carbonyl Compound:

-

Cool the ylide solution to the desired reaction temperature (often -78 °C for high stereoselectivity).

-

Slowly add a solution of the aldehyde or ketone in the anhydrous solvent to the ylide solution.

-

Monitor the reaction progress by a suitable analytical technique (e.g., thin-layer chromatography).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by the slow addition of the quenching agent.

-

Allow the mixture to warm to room temperature.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography.

-

Safety Precautions for HWE Reaction:

-

Base Handling: Sodium hydride is a flammable solid and reacts violently with water. Handle it in a glovebox or under a blanket of inert gas. Potassium tert-butoxide is also highly reactive and moisture-sensitive.

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly basic ylide with atmospheric moisture and carbon dioxide.

-

Temperature Control: Many HWE reactions require low temperatures to control stereoselectivity and prevent side reactions. Ensure proper cooling baths are in place.

Caption: Horner-Wadsworth-Emmons reaction workflow.

Signaling Pathways Involving Phosphonates

In drug development, phosphonates, particularly bisphosphonates, are of significant interest due to their ability to inhibit specific enzymes and modulate signaling pathways. A primary example is the inhibition of farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway by nitrogen-containing bisphosphonates.[21][22][23][24][25][26]

Inhibition of the Mevalonate Pathway by Bisphosphonates

The mevalonate pathway is crucial for the biosynthesis of cholesterol and isoprenoid precursors, which are essential for various cellular functions, including the post-translational modification of small GTP-binding proteins like Ras.[21][22] Nitrogen-containing bisphosphonates act as potent inhibitors of FPPS, a key enzyme in this pathway.[21][22][23][24][25][26] This inhibition disrupts the prenylation of small GTPases, leading to the apoptosis of osteoclasts, the cells responsible for bone resorption. This mechanism of action is the basis for the use of bisphosphonates in the treatment of osteoporosis and other bone-related diseases.[21][22][24]

Caption: Inhibition of the mevalonate pathway by N-bisphosphonates.

Storage and Disposal

Proper storage and disposal of phosphonate reagents are crucial for maintaining a safe laboratory environment and complying with regulations.

Storage:

-

Store phosphonate reagents in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2]

-

Keep containers tightly closed when not in use.[2]

-

Store phosphonates separately from incompatible materials such as strong oxidizing agents and strong bases.[2][5]

-

Follow the specific storage recommendations provided in the Safety Data Sheet (SDS) for each reagent.

Disposal:

-

Dispose of phosphonate waste in accordance with local, state, and federal regulations.

-

Collect waste in clearly labeled, sealed, and appropriate containers.[2]

-

Never dispose of phosphonate reagents down the drain unless specifically permitted by local regulations and after appropriate neutralization.

-

Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Spills:

-

Small Spills:

-

Alert personnel in the immediate area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material such as vermiculite, sand, or a commercial spill absorbent.

-

Collect the absorbed material into a sealed container for proper disposal.

-

Clean the spill area with a suitable decontaminating solution.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Contact your institution's EHS department or emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Caption: Emergency response flowchart for phosphonate incidents.

By adhering to these comprehensive safety and handling guidelines, researchers, scientists, and drug development professionals can mitigate the risks associated with phosphonate reagents and ensure a safe and productive laboratory environment. Always consult the specific Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.

References

- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. agilent.com [agilent.com]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. apparentag.com.au [apparentag.com.au]

- 8. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. echemi.com [echemi.com]

- 11. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Glyphosate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. beyondpesticides.org [beyondpesticides.org]

- 13. Diethylphosphite - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. chembk.com [chembk.com]

- 16. Diethyl phosphite CAS# 762-04-9 [gmall.chemnet.com]

- 17. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 20. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 21. Bisphosphonates - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 22. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ClinPGx [clinpgx.org]

- 24. Bisphosphonates pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

Core Principles of Olefination Reactions: A Technical Guide for Organic Chemists

Introduction

Olefination reactions, the formation of a carbon-carbon double bond (alkene), are a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl precursors. These transformations are of paramount importance in the fields of medicinal chemistry, natural product synthesis, and materials science. This technical guide provides an in-depth exploration of the fundamental principles of four major classes of olefination reactions: the Wittig reaction, the Horner-Wadsworth-Emmons reaction, the Julia olefination, and the Peterson olefination. For each reaction, we will delve into the core mechanistic principles, present quantitative data on yields and stereoselectivity, provide detailed experimental protocols for key transformations, and illustrate the reaction pathways using mechanistic diagrams.

The Wittig Reaction

The Wittig reaction, first reported by Georg Wittig in 1954, is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[1] The reaction is renowned for its reliability and the predictable placement of the newly formed double bond.[1]

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide. Unstabilized ylides, typically bearing alkyl or hydrogen substituents, generally lead to the formation of (Z)-alkenes with moderate to high selectivity.[2][3] Conversely, stabilized ylides, which contain an electron-withdrawing group (e.g., ester, ketone) on the carbanionic carbon, predominantly yield (E)-alkenes.[2][3] Semistabilized ylides, such as those with an aryl substituent, often provide mixtures of (E)- and (Z)-isomers.[2]

Quantitative Data

The following table summarizes representative yields and stereoselectivities for the Wittig reaction under various conditions.

| Aldehyde/Ketone | Ylide | Base/Solvent | Yield (%) | E:Z Ratio | Reference |

| Benzaldehyde | Benzyltriphenylphosphonium chloride | NaOH / Dichloromethane | ~70% (E isomer) | Major E | [1] |